![molecular formula C8H8O3S B1370458 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid CAS No. 1169491-14-8](/img/structure/B1370458.png)

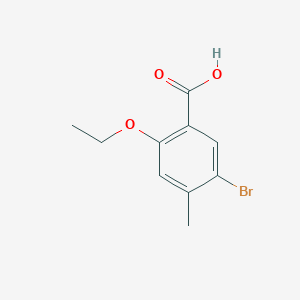

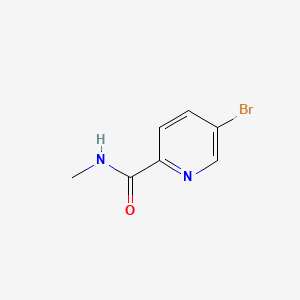

4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Molecular Structure Analysis

The molecular structure of “4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid” has been studied using X-ray diffraction . The crystal structure of protein tyrosine phosphatase 1B complexed with this compound has been deposited in the Protein Data Bank .Physical And Chemical Properties Analysis

The compound “4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid” has a molecular weight of 271.247 . Its chemical formula is C10H9NO6S .Wissenschaftliche Forschungsanwendungen

Diabetes Treatment Research

This compound has been studied for its potential in treating diabetes. It’s been shown to increase insulin sensitivity and resistance to obesity in PTP1B knockout mice, suggesting its role as a drug target for diabetes .

Enzyme Inhibition

The crystal structure of protein tyrosine phosphatase 1B complexed with a derivative of this compound has been resolved, indicating its use in designing selective enzyme inhibitors .

Obesity Research

Due to its effects on insulin sensitivity, this compound is also relevant in obesity research, providing insights into metabolic pathways and potential therapeutic targets .

Molecular Design

The compound serves as a core structure in the molecular design of nonphosphorus, nonpeptide inhibitors, particularly for protein-tyrosine phosphatase 1B, which is implicated in several diseases .

Chemical Synthesis

As a building block in chemical synthesis, this compound is used in the preparation of various bioactive molecules, especially in the pharmaceutical industry .

Biological Studies

The compound’s role in biological systems, such as its interaction with enzymes, makes it a valuable tool for understanding cellular processes and designing drugs .

Material Science

In material science, derivatives of this compound could be used to create novel materials with specific properties, such as conductivity or reactivity .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry to identify or quantify substances, due to its distinct chemical properties .

Wirkmechanismus

Target of Action

The primary target of 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid is Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid acts as a potent and competitive inhibitor of Ras-related GTPases . It binds potently to the Rab7 nucleotide binding site , which is involved in the regulation of various cellular processes, including intracellular membrane trafficking and cell migration .

Biochemical Pathways

It is known to antagonize the ras-related protein rab-7 , which plays a key role in the regulation of endocytic trafficking and lysosome biogenesis .

Result of Action

The compound’s action results in the reduction of class switch DNA recombination (CSR) in B cells and survival of plasma cells . This suggests that it may have potential therapeutic applications in conditions where these cellular processes are dysregulated .

Zukünftige Richtungen

The improved efficacy of second-generation correctors with VX-770 and ongoing efforts in discovering new CFTR potentiators promise an encouraging future for CF therapy . The ability to rationally design effective compounds with improved pharmacological properties may hold the key to an ultimate cure of CF .

Eigenschaften

IUPAC Name |

5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c9-8(10)6-4-12-7-3-11-2-1-5(6)7/h4H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMGBYIAUZTFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620356 | |

| Record name | 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid | |

CAS RN |

1169491-14-8 | |

| Record name | 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1370394.png)

![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)